molecular formula C14H13NO2S B2890933 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide CAS No. 2097857-92-4

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide

Cat. No.: B2890933
CAS No.: 2097857-92-4
M. Wt: 259.32
InChI Key: FBKUVWHECBPMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide is an organic compound with the CAS Number 2097857-92-4 and a molecular weight of 259.33 g/mol. Its molecular formula is C14H13NO2S, and it features a benzofuran ring system linked to a thiophene carboxamide group via a methylene bridge . This specific molecular architecture, incorporating both oxygen and sulfur atoms, is associated with stability and potential bioactivity, making it a compound of interest in pharmaceutical research and for use as a building block in medicinal chemistry . The compound is characterized by a topological polar surface area of 66.6 Ų and an XLogP3 value of 2.4, which provides insight into its physicochemical properties . It is offered with a high degree of purity and is readily soluble in various organic solvents, facilitating its use in experimental settings. This product is intended for research purposes and is strictly not for diagnostic or therapeutic use in humans or animals. Researchers can obtain this compound from multiple suppliers, with various quantities available for purchase .

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c16-14(10-5-6-18-9-10)15-7-11-8-17-13-4-2-1-3-12(11)13/h1-6,9,11H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKUVWHECBPMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,3-Dihydro-1-benzofuran-3-ylmethanamine

The synthesis of 2,3-dihydro-1-benzofuran-3-ylmethanamine begins with the construction of the dihydrobenzofuran core. A common method involves the cyclization of epoxides or diols under acidic conditions. For example:

  • Epoxide Cyclization : Treatment of 2-(2-bromophenyl)oxirane with BF₃·Et₂O induces ring closure to form 2,3-dihydro-1-benzofuran.
  • Amination : Subsequent bromination at the 3-position using N-bromosuccinimide (NBS) followed by a Gabriel synthesis (phthalimide substitution and hydrazine cleavage) yields the primary amine.

Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Reference
Bromination NBS, CCl₄, 80°C, 12 h 78
Phthalimide coupling Phthalimide, K₂CO₃, DMF, 60°C 85
Hydrazine cleavage NH₂NH₂·H₂O, EtOH, reflux 92

Synthesis of Thiophene-3-carboxylic Acid

Thiophene-3-carboxylic acid is commercially available but can be synthesized via:

  • Oxidation of 3-methylthiophene : Using KMnO₄ in acidic aqueous conditions.
  • Carboxylation : Directed lithiation of 3-bromothiophene followed by quenching with CO₂.

Amide Bond Formation Strategies

The coupling of 2,3-dihydro-1-benzofuran-3-ylmethanamine and thiophene-3-carboxylic acid is achieved through the following methods:

Coupling via Acid Chloride

  • Activation : Thiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form thiophene-3-carbonyl chloride.
  • Aminolysis : The acid chloride reacts with the amine in the presence of a base (e.g., Et₃N) in anhydrous dichloromethane.

Optimized Conditions

Parameter Value Reference
Solvent CH₂Cl₂
Temperature 0°C → RT, 4 h
Base Et₃N (2 equiv)
Yield 88%

Carbodiimide-Mediated Coupling

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):

  • Advantages : Higher functional group tolerance and reduced racemization.

Reaction Profile

Component Quantity Role
EDC 1.2 equiv Coupling agent
HOBt 1.1 equiv Catalyst
DMF 0.1 M Solvent
Time 12 h, RT

Purification and Characterization

The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from ethanol/water. Structural confirmation is achieved through:

  • FT-IR : N-H stretch (~3300 cm⁻¹), amide C=O (~1650 cm⁻¹).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiophene), 6.85–7.15 (m, 4H, benzofuran), 3.95 (m, 2H, CH₂NH).
  • MS (ESI+) : m/z 260.1 [M+H]⁺.

Challenges and Mitigation Strategies

  • Steric Hindrance : The dihydrobenzofuran’s methylene bridge may impede coupling efficiency. Microwave-assisted synthesis (e.g., 50°C, 30 min) enhances reaction kinetics.
  • Mutagenicity Risks : Nitro groups in related compounds necessitate careful handling, though this molecule lacks such moieties.

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide with structurally related compounds, emphasizing differences in substituents, bioactivity, and molecular properties:

Compound Name Core Structure Key Substituents Bioactivity Molecular Weight (g/mol) Reference
This compound Thiophene-3-carboxamide 2,3-dihydrobenzofuran methyl group Not reported ~315–320 (estimated)
N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (I) Tetrahydrobenzothiophene-3-carboxamide 4-methoxyphenylmethyleneamino group Antibacterial, antifungal 396.52
N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (II) Tetrahydrobenzothiophene-3-carboxamide 4-methylphenylmethyleneamino group Antibacterial, antifungal 380.52
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide Oxazole-3-carboxamide Pyridin-3-yl group, dihydrobenzofuran methyl Not reported 321.3

Key Observations

Core Heterocycle Differences :

  • The target compound’s thiophene core (sulfur atom) contrasts with the oxazole core (oxygen and nitrogen) in the pyridinyl-oxazole derivative . Thiophene’s electron-rich nature may enhance π-π stacking interactions in biological systems, while oxazole’s polarity could improve solubility.
  • Compounds I and II in feature a tetrahydrobenzothiophene core, which incorporates a saturated ring system. This saturation may reduce metabolic degradation compared to the unsaturated dihydrobenzofuran group in the target compound .

Substituent Effects: The dihydrobenzofuran methyl group in the target compound introduces a rigid, oxygen-containing bicyclic structure. This contrasts with the phenylmethyleneamino groups in Compounds I and II, which provide planar aromatic systems for target binding .

Bioactivity Trends :

  • Compounds I and II exhibit antibacterial and antifungal activities , likely due to their carboxamide linkage and aryl substituents. The absence of similar data for the target compound highlights a gap in current research, though structural parallels suggest it warrants empirical testing .

Molecular Weight and Drug-Likeness :

  • The target compound’s estimated molecular weight (~315–320 g/mol) falls within the range typical for orally bioavailable drugs. By comparison, Compounds I and II (396–397 g/mol) may face challenges in pharmacokinetic optimization due to higher molecular weights .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR (300–500 MHz) in DMSO-d₆ or CDCl₃ to confirm substituent positions and amide bond formation (δ 7.5–8.5 ppm for aromatic protons) .
  • Mass spectrometry : HRMS (ESI-TOF) to verify molecular weight (e.g., m/z 331.39 for C₁₆H₁₇N₃O₃S) .
  • HPLC : Atlantis T3 columns with TFA/ACN gradients (95%→5% H₂O) to assess purity (>95%) .
  • X-ray crystallography : SHELXL refinement for single-crystal structure determination (R-factor < 0.05) .

How can researchers resolve contradictions in biological activity data across studies?

Advanced
Contradictions often arise from assay variability or compound stability. Strategies include:

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., 37°C, 5% CO₂ for cell-based tests) .
  • Stability profiling : LC-MS to detect degradation products (e.g., hydrolysis of amide bonds in PBS buffer) .
  • Meta-analysis : Cross-reference IC₅₀ values from peer-reviewed studies (e.g., JNK1 inhibition ranges: 5–26 µM) .
  • In silico validation : Molecular dynamics simulations (GROMACS) to confirm target engagement consistency .

What in vivo models are suitable for evaluating this compound’s therapeutic potential?

Q. Advanced

  • Murine models :
    • Type-2 diabetes : Streptozotocin-induced insulin resistance; monitor blood glucose restoration without hypoglycemia .
    • Neuroinflammation : LPS-induced CNS inflammation; assess TNF-α/IL-6 suppression via ELISA .
  • Pharmacokinetics : Oral bioavailability (Cₘₐₓ/Tₘₐₓ) and tissue distribution (LC-MS/MS quantification in plasma/brain) .
  • Toxicity : Acute toxicity (LD₅₀) in BALB/c mice and hepatic enzyme (ALT/AST) profiling .

How does X-ray crystallography contribute to understanding this compound’s molecular interactions?

Q. Basic

  • Data collection : Single-crystal diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100–150 K .
  • Refinement : SHELXL for structure solution (R₁ < 0.05), revealing dihedral angles (e.g., 85° between thiophene and benzofuran planes) .
  • Key findings : Hydrogen bonds between the carboxamide and kinase active sites (e.g., JNK1 Lys55) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.